Cas no 2171239-66-8 (1-(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclopropane-1-carboxylic acid)

1-(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclopropane-1-carboxylic acid
- 1-[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexaneamido]cyclopropane-1-carboxylic acid
- EN300-1505528
- 2172005-12-6
- 2171259-77-9
- EN300-1570744
- EN300-1544655
- 2171239-66-8
- 1-[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexaneamido]cyclopropane-1-carboxylic acid
- 1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexaneamido]cyclopropane-1-carboxylic acid
-
- インチ: 1S/C26H28N2O5/c29-23(28-26(13-14-26)24(30)31)16-9-11-17(12-10-16)27-25(32)33-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22H,9-15H2,(H,27,32)(H,28,29)(H,30,31)
- InChIKey: RUNBZKQVVWCQFC-UHFFFAOYSA-N
- ほほえんだ: OC(C1(CC1)NC(C1CCC(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- せいみつぶんしりょう: 448.19982200g/mol
- どういたいしつりょう: 448.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 736
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
1-(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1544655-0.5g |
1-[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexaneamido]cyclopropane-1-carboxylic acid |
2171239-66-8 | 0.5g |
$3233.0 | 2023-07-10 | ||
Enamine | EN300-1544655-5.0g |
1-[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexaneamido]cyclopropane-1-carboxylic acid |
2171239-66-8 | 5.0g |
$9769.0 | 2023-07-10 | ||
Enamine | EN300-1544655-0.05g |
1-[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexaneamido]cyclopropane-1-carboxylic acid |
2171239-66-8 | 0.05g |
$2829.0 | 2023-07-10 | ||
Enamine | EN300-1544655-0.25g |
1-[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexaneamido]cyclopropane-1-carboxylic acid |
2171239-66-8 | 0.25g |
$3099.0 | 2023-07-10 | ||
Enamine | EN300-1544655-50mg |
1-[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexaneamido]cyclopropane-1-carboxylic acid |
2171239-66-8 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1544655-10.0g |
1-[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexaneamido]cyclopropane-1-carboxylic acid |
2171239-66-8 | 10.0g |
$14487.0 | 2023-07-10 | ||
Enamine | EN300-1544655-0.1g |
1-[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexaneamido]cyclopropane-1-carboxylic acid |
2171239-66-8 | 0.1g |
$2963.0 | 2023-07-10 | ||
Enamine | EN300-1544655-100mg |
1-[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexaneamido]cyclopropane-1-carboxylic acid |
2171239-66-8 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1544655-1000mg |
1-[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexaneamido]cyclopropane-1-carboxylic acid |
2171239-66-8 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1544655-2.5g |
1-[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexaneamido]cyclopropane-1-carboxylic acid |
2171239-66-8 | 2.5g |
$6602.0 | 2023-07-10 |
1-(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclopropane-1-carboxylic acid 関連文献
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
10. Book reviews
1-(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclopropane-1-carboxylic acidに関する追加情報
Introduction to 1-(1R,4R)-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclopropane-1-carboxylic Acid (CAS No. 2171239-66-8)
1-(1R,4R)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclopropane-1-carboxylic acid, identified by its CAS number 2171239-66-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The intricate structure of this molecule, characterized by its cyclopropane ring and fluorenylmethoxycarbonyl (Fmoc) group, contributes to its unique chemical properties and potential therapeutic applications.
The molecular framework of 1-(1R,4R)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclopropane-1-carboxylic acid is a testament to the ingenuity of modern synthetic chemistry. The presence of the cyclopropane moiety introduces rigidity to the molecule, which can be crucial for binding interactions with biological targets. Additionally, the Fmoc group is commonly used in peptide synthesis as an amino protecting group, suggesting that this compound may have applications in the development of peptidomimetics or protease inhibitors.
Recent advancements in drug discovery have highlighted the importance of molecular diversity in identifying novel therapeutic agents. The structural features of 1-(1R,4R)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclopropane-1-carboxylic acid make it a compelling candidate for further investigation. Its ability to modulate biological pathways could potentially lead to the development of new treatments for various diseases.
In the realm of medicinal chemistry, the synthesis and characterization of such complex molecules are critical steps toward understanding their pharmacological properties. The stereochemistry of the cyclohexane ring, specifically the (1R,4R) configuration, plays a pivotal role in determining the molecule's biological activity. This stereochemical purity is often achieved through careful chiral resolution techniques, which are essential for ensuring the efficacy and safety of pharmaceutical compounds.
The fluorenylmethoxycarbonyl (Fmoc) group not only serves as a protecting group but also contributes to the overall solubility and stability of the compound. These properties are crucial for its formulation as an active pharmaceutical ingredient (API). Furthermore, the amide bond in the molecule can be exploited for further derivatization, allowing chemists to tailor its properties for specific applications.
Current research in medicinal chemistry is increasingly focused on developing molecules that can interact with biological targets in a highly specific manner. The unique structural features of 1-(1R,4R)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclopropane-1-carboxylic acid position it as a promising candidate for such applications. Its potential to modulate enzyme activity or receptor binding could lead to novel therapeutic strategies.
The cyclopropane ring is known for its ability to engage in favorable interactions with biological targets due to its strained geometry. This feature can enhance binding affinity and selectivity, making it an attractive scaffold for drug design. The combination of these structural elements makes this compound a fascinating subject for further investigation.
In conclusion, 1-(1R,4R)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclopropane-1-carboxylic acid represents a significant advancement in pharmaceutical chemistry. Its complex structure and unique properties make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, its potential as a therapeutic agent will undoubtedly be further explored.
2171239-66-8 (1-(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclopropane-1-carboxylic acid) 関連製品
- 58983-36-1(SODIUM 2-FORMYL-4-NITROBENZENOLATE)
- 2228694-70-8(methyl 5-(1-bromo-2-methylpropan-2-yl)thiophene-2-carboxylate)
- 2098079-54-8(2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one)
- 2680801-60-7(2-(1r,4r)-4-(acetamidomethyl)cyclohexylacetic acid)
- 2171623-08-6(3-{3-(benzyloxy)-2-methylpropylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1788990-68-0(N-(1-Aminohexan-2-yl)-4-nitrobenzene-1-sulfonamide)
- 19844-27-0(1-(3,4-Dichlorophenyl)-1H-pyrrole-2,5-dione)
- 1807147-88-1(Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate)
- 1807147-01-8(3-(Aminomethyl)-4-(difluoromethyl)-2-methyl-5-(trifluoromethyl)pyridine)
- 851411-36-4(4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamide)




